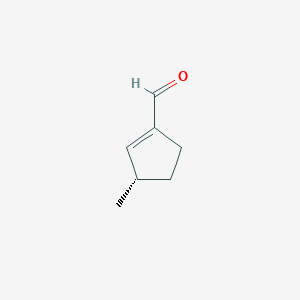

(3S)-3-Methylcyclopentene-1-carbaldehyde

説明

特性

CAS番号 |

114818-65-4 |

|---|---|

分子式 |

C7H10O |

分子量 |

110.15 g/mol |

IUPAC名 |

(3S)-3-methylcyclopentene-1-carbaldehyde |

InChI |

InChI=1S/C7H10O/c1-6-2-3-7(4-6)5-8/h4-6H,2-3H2,1H3/t6-/m0/s1 |

InChIキー |

IESCSGMYFIICHV-LURJTMIESA-N |

SMILES |

CC1CCC(=C1)C=O |

異性体SMILES |

C[C@H]1CCC(=C1)C=O |

正規SMILES |

CC1CCC(=C1)C=O |

同義語 |

1-Cyclopentene-1-carboxaldehyde, 3-methyl-, (S)- (9CI) |

製品の起源 |

United States |

科学的研究の応用

Organic Synthesis

One of the primary applications of (3S)-3-methylcyclopentene-1-carbaldehyde is in organic synthesis. Its unique structure enables it to serve as an intermediate in the synthesis of more complex molecules.

Case Study: Synthesis of Chiral Alcohols

Researchers have utilized (3S)-3-methylcyclopentene-1-carbaldehyde as a starting material for the synthesis of chiral alcohols through asymmetric reduction processes. The compound's aldehyde functional group can be selectively reduced to form alcohols with high enantiomeric excess, which is crucial for pharmaceutical applications.

Pharmaceutical Applications

The compound has been investigated for its potential use in drug development. Its structural features allow for modifications that can enhance biological activity.

Case Study: Anticancer Properties

In a study published in a peer-reviewed journal, (3S)-3-methylcyclopentene-1-carbaldehyde derivatives were synthesized and tested for anticancer activity. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.

Material Science

(3S)-3-Methylcyclopentene-1-carbaldehyde is also explored in material science, particularly in the development of polymers and resins.

Case Study: Polymerization Reactions

The compound can undergo polymerization reactions to form novel materials with unique properties. For instance, researchers have reported the use of (3S)-3-methylcyclopentene-1-carbaldehyde in the synthesis of thermosetting resins that exhibit improved thermal stability and mechanical strength compared to traditional materials.

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Organic Synthesis | Intermediate for chiral alcohols | High enantiomeric excess achieved through reduction |

| Pharmaceutical | Potential anticancer agents | Significant cytotoxicity against cancer cell lines |

| Material Science | Development of novel polymers | Enhanced thermal stability and mechanical properties |

類似化合物との比較

(1S,3S)-3-Methylcyclopentane-1-carbaldehyde

Structure : Cyclopentane ring (fully saturated) with a methyl group at (3S) and a formyl group at position 1.

Molecular Formula : C₇H₁₂O; Molecular Weight : 112.17 g/mol.

Key Differences :

- Ring Saturation : The absence of a double bond in the cyclopentane ring reduces electrophilicity at the aldehyde group compared to the cyclopentene analog.

- Reactivity : The saturated ring limits conjugation with the aldehyde, making it less reactive in Diels-Alder or Michael addition reactions.

- Stereochemistry : Both compounds share the (3S) configuration, but the planar geometry of the cyclopentene in the target compound may enhance stereochemical control in reactions .

(1R,2S,3R)-2-Ethyl-3-methylcyclopentane-1-carbaldehyde

Structure : Cyclopentane ring with an ethyl group at position 2, a methyl group at (3R), and a formyl group at position 1.

Molecular Formula : C₉H₁₆O; Molecular Weight : 140.23 g/mol.

Key Differences :

Chromane-3-carbaldehyde

Structure : Benzopyran (chromane) ring with a formyl group at position 3.

Molecular Formula : C₁₀H₁₀O₂; Molecular Weight : 162.19 g/mol.

Key Differences :

- Aromaticity : The benzene ring in chromane enables π-π interactions and resonance stabilization, absent in the aliphatic cyclopentene system.

- Reactivity : The aromatic system directs electrophilic substitution reactions (e.g., sulfonation, nitration) to specific positions, unlike the aliphatic reactivity of the target compound.

- Biological Relevance : Chromane derivatives are explored for antioxidant and anti-inflammatory activities due to their structural similarity to tocopherols (vitamin E) .

Data Table: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Functional Groups |

|---|---|---|---|---|

| (3S)-3-Methylcyclopentene-1-carbaldehyde | C₇H₁₀O | 110.15 | Cyclopentene, (3S)-methyl, aldehyde | Aldehyde, alkene |

| (1S,3S)-3-Methylcyclopentane-1-carbaldehyde | C₇H₁₂O | 112.17 | Cyclopentane, (3S)-methyl, aldehyde | Aldehyde |

| (1R,2S,3R)-2-Ethyl-3-methylcyclopentane-1-carbaldehyde | C₉H₁₆O | 140.23 | Cyclopentane, ethyl, (3R)-methyl, aldehyde | Aldehyde |

| Chromane-3-carbaldehyde | C₁₀H₁₀O₂ | 162.19 | Benzopyran ring, aldehyde at position 3 | Aldehyde, ether, aromatic ring |

Q & A

Q. How can researchers optimize the stereoselective synthesis of (3S)-3-Methylcyclopentene-1-carbaldehyde to minimize byproducts?

Methodological Answer:

- Catalytic Hydrogenation: Use palladium-based catalysts (e.g., Lindlar catalyst) under controlled hydrogen pressure to reduce alkene intermediates while preserving the aldehyde functionality .

- Solvent and Temperature: Test polar aprotic solvents (e.g., THF) at low temperatures (0–10°C) to enhance stereochemical control. Monitor reaction progress via GC-MS to identify byproduct formation early .

- Chiral Auxiliaries: Introduce chiral ligands (e.g., BINAP) during cyclization steps to enforce (3S)-configuration. Validate enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. What analytical techniques are most reliable for characterizing the structural integrity of (3S)-3-Methylcyclopentene-1-carbaldehyde?

Methodological Answer:

- NMR Spectroscopy: Prioritize and NMR to confirm the aldehyde proton (δ 9.5–10.0 ppm) and cyclopentene ring geometry. Compare with computational predictions (DFT) for stereochemical validation .

- IR Spectroscopy: Identify characteristic aldehyde C=O stretching (~1700 cm) and cyclopentene C=C (~1650 cm) bands. Cross-reference with literature databases for consistency .

- Mass Spectrometry: Use high-resolution MS (HRMS) to verify molecular ion ([M+H]) and fragmentation patterns, ensuring no degradation during analysis .

Q. What safety protocols are critical when handling (3S)-3-Methylcyclopentene-1-carbaldehyde in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use EN 143-certified respirators if aerosolization is possible during synthesis .

- Ventilation: Conduct reactions in fume hoods with ≥100 ft/min airflow. Install particulate filters to capture volatile aldehydes .

- Spill Management: Neutralize spills with sodium bisulfite to reduce aldehyde reactivity. Avoid drainage contamination; collect waste in sealed containers for incineration .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data for (3S)-3-Methylcyclopentene-1-carbaldehyde derivatives?

Methodological Answer:

- Iterative Validation: Replicate experiments under identical conditions to rule out procedural errors. Use alternative techniques (e.g., X-ray crystallography) to confirm ambiguous NMR/IR peaks .

- Computational Modeling: Compare experimental chemical shifts with DFT-predicted values (e.g., Gaussian09) to identify misassignments. Adjust solvent parameters in simulations to match experimental conditions .

- Collaborative Review: Engage peer researchers to independently analyze datasets, reducing confirmation bias in interpretation .

Q. What mechanistic insights explain the regioselectivity of (3S)-3-Methylcyclopentene-1-carbaldehyde in Diels-Alder reactions?

Methodological Answer:

- Electron Density Mapping: Analyze frontier molecular orbitals (FMOs) via DFT to predict reactivity at the cyclopentene double bond. High electron density at C1 favors electrophilic dienophiles .

- Steric Effects: Use molecular mechanics (MM2) to model steric hindrance from the 3-methyl group, which directs dienophiles to the less hindered face of the cyclopentene ring .

- Kinetic Studies: Perform stopped-flow UV-Vis spectroscopy to track reaction rates with varying dienes. Correlate rate constants with Hammett parameters to quantify electronic effects .

Q. How can researchers assess the environmental impact of (3S)-3-Methylcyclopentene-1-carbaldehyde degradation byproducts?

Methodological Answer:

- Photolysis Studies: Expose the compound to UV light (254 nm) in aqueous solutions. Analyze degradation products via LC-MS and compare with toxicity databases (e.g., ECOTOX) .

- Biodegradation Assays: Use OECD 301F tests with activated sludge to measure biological oxygen demand (BOD). Low BOD (<30% in 28 days) indicates persistence, necessitating advanced oxidation treatments .

- Computational Tools: Apply EPI Suite to predict biodegradation pathways and bioaccumulation factors (BCF). Prioritize metabolites with BCF >500 for ecotoxicological testing .

Q. What regulatory frameworks govern the international transport and storage of (3S)-3-Methylcyclopentene-1-carbaldehyde?

Methodological Answer:

- GHS Compliance: Classify the compound under CLP Regulation (EC No 1272/2008) based on acute oral toxicity (Category 4) and skin/eye irritation (Category 2). Use GHS07 pictograms and "Warning" signal words on labels .

- Storage Conditions: Store at 2–8°C in amber glass bottles under nitrogen to prevent oxidation. Monitor air concentration limits (e.g., OSHA PEL: 5 ppm) using real-time sensors .

- Documentation: Maintain Safety Data Sheets (SDS) with Section 9 data (physical/chemical properties) and disposal codes (e.g., UN 1993 for flammable liquids) for cross-border compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。